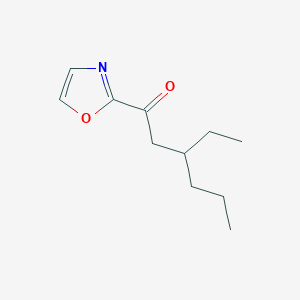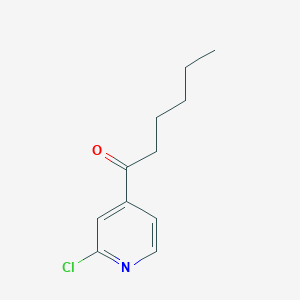![molecular formula C17H23NO3 B1325569 Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898757-22-7](/img/structure/B1325569.png)
Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate” is a chemical compound with the molecular formula C17H23NO3 . It has a molecular weight of 289.37 . The IUPAC name for this compound is ethyl 5-[4-(1-azetidinylmethyl)phenyl]-5-oxopentanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, structurally related to Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate, were synthesized and evaluated for their antimalarial, antimycobacterium, and cytotoxic activities. These derivatives exhibited varying degrees of activity against P. falciparum (K1 strain) and demonstrated significant biological potential in medicinal chemistry (Nongpanga Ningsanont et al., 2003).
Chemical Synthesis and Reactivity
Studies on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed significant insights into ring expansion and nucleophilic substitution reactions, providing a foundational understanding for the synthesis and reactivity of related compounds, including Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate (A. Fesenko et al., 2010).
Chemosensor Development
A new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system was synthesized. This sensor, closely related to the Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate compound, demonstrated high sensitivity and selectivity for detecting metal cations like Co2+, Zn2+, and Cu2+. Its structural and functional properties underline the potential of related compounds in sensor development (T. Aysha et al., 2021).
Antibacterial Agents
Compounds structurally similar to Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate have been synthesized and shown to exhibit significant antibacterial activity. Such compounds underline the potential of derivatives of Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate in the development of new antibacterial agents (P. Mohite & V. Bhaskar, 2011).
Eigenschaften
IUPAC Name |
ethyl 5-[4-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBROBQXJQNRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642835 |
Source


|
| Record name | Ethyl 5-{4-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898757-22-7 |
Source


|
| Record name | Ethyl 4-(1-azetidinylmethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{4-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














